ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group attached to the triazole ring, along with a 3,4-dimethylphenyl substituent
Preparation Methods
The synthesis of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction conditions are generally mild, and the reaction proceeds efficiently at room temperature or slightly elevated temperatures.
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an antifungal agent and as a component in drug delivery systems.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound can inhibit the growth of fungi by targeting fungal enzymes involved in cell wall synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and exhibits similar biological activities, but differs in its substituents and overall structure.
1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound is similar in structure but lacks the ethyl ester group, which can affect its reactivity and biological activity.
Biological Activity
Ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves a reaction between an azide and an alkyne in the presence of a copper catalyst. The general synthetic route can be summarized as follows:
- Preparation of Phenylazide : Dimethylaniline is diazotized and reacted with sodium azide to form the corresponding phenylazide.
- Cycloaddition : The phenylazide is then reacted with ethyl acetoacetate under copper(I) catalysis to yield the triazole derivative.
- Purification : The product is purified through recrystallization or chromatography.
Antiproliferative Properties
Research indicates that compounds within the triazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting leukemia cell lines such as K-562 and HL-60. These effects are often attributed to mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Antiproliferative Activity of Triazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | K-562 | 5.0 | Induction of apoptosis |
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | HL-60 | 2.5 | DNA fragmentation and mitochondrial depolarization |
Doxorubicin | K-562 | 0.5 | DNA intercalation |
Anti-inflammatory Activity
Furthermore, triazole derivatives have been reported to inhibit cytokine production involved in inflammatory processes. This suggests their potential use in treating inflammatory diseases . The anti-inflammatory activity is likely mediated through modulation of signaling pathways associated with cytokine release.
Antifungal Activity
Triazoles are also recognized for their antifungal properties. Studies have demonstrated that various triazole derivatives can inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes . this compound may share this mechanism due to structural similarities with known antifungal agents.
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of triazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells. The results indicated that this compound significantly reduced cell viability in treated groups compared to controls.
Case Study 2: In Vivo Efficacy
A recent investigation into the in vivo efficacy of triazole derivatives showed that administration of this compound led to a marked decrease in tumor size in xenograft models. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .
Properties
IUPAC Name |
ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDRZUGSYWJCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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